molecular formula C27H28FN5O2S B2519131 2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1795063-65-8

2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Katalognummer: B2519131
CAS-Nummer: 1795063-65-8
Molekulargewicht: 505.61
InChI-Schlüssel: OCBZIXODKKCKBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrrolo[3,2-d]pyrimidin-4(5H)-one derivative with a 2-fluorophenylpiperazine moiety, a thioether-linked acetyl group, and an isopropyl substituent. The pyrrolopyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity .

Eigenschaften

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN5O2S/c1-18(2)33-26(35)25-24(20(16-29-25)19-8-4-3-5-9-19)30-27(33)36-17-23(34)32-14-12-31(13-15-32)22-11-7-6-10-21(22)28/h3-11,16,18,29H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBZIXODKKCKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a novel pyrrolopyrimidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H26FN3O4S\text{C}_{21}\text{H}_{26}\text{F}\text{N}_{3}\text{O}_{4}\text{S}

This structure features a piperazine moiety, a fluorophenyl group, and a pyrrolopyrimidine core, which are critical for its biological interactions.

Research indicates that the compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways. For instance, it has been identified as an inhibitor of equilibriative nucleoside transporters (ENTs), particularly ENT2, which plays a role in nucleoside metabolism and cancer cell proliferation .
  • Anticancer Properties : Preliminary studies suggest that this compound possesses cytotoxic effects against various cancer cell lines. Its interaction with Bcl-2 protein has been noted, indicating potential use in targeting apoptosis pathways in cancer therapy .
  • Neuropharmacological Effects : The piperazine component is associated with neuroactive properties, suggesting possible applications in treating neurological disorders. The fluorophenyl group may enhance blood-brain barrier permeability, increasing central nervous system (CNS) bioavailability .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
CytotoxicitySignificant activity against A-431 and Jurkat cells
ENTs InhibitionSelective inhibition of ENT2 over ENT1
Antioxidant ActivityExhibited protective effects in oxidative stress models
Neuroprotective EffectsPotential neuroprotection observed in animal models

Case Studies

  • Cytotoxicity Against Cancer Cells :
    A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results indicated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting it may be a promising candidate for further development in oncology .
  • Neuroprotective Studies :
    In vivo studies demonstrated that the compound could reduce neuronal damage induced by oxidative stress. The mechanism was linked to its ability to modulate antioxidant enzyme activity and reduce lipid peroxidation levels .

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that compounds containing piperazine moieties, such as this one, may exhibit antidepressant effects. The presence of the fluorophenyl group is hypothesized to enhance binding affinity to serotonin receptors, which are critical in mood regulation .

Anticancer Properties

Studies have shown that pyrrolo[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The specific compound discussed may share similar mechanisms due to its structural analogies.

Antiviral Activity

The compound's potential as an antiviral agent has been explored in the context of influenza viruses. Research focusing on the inhibition of viral RNA-dependent RNA polymerase suggests that modifications in the pyrimidine structure could enhance antiviral efficacy against influenza A virus .

In Vitro Studies

In vitro assays have been conducted to evaluate the antibacterial and antifungal properties of similar compounds derived from pyrrolo[3,2-d]pyrimidine structures. These studies often utilize agar diffusion methods to assess microbial inhibition compared to standard antibiotics .

Case Studies

Several case studies highlight the effectiveness of structurally related compounds in clinical settings:

  • A study demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF7) and melanoma cells (SKMEL-28), suggesting potential therapeutic applications in oncology .
  • Another investigation into antiviral properties showed promising results against influenza virus strains, emphasizing the need for further exploration in drug development for respiratory viruses .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntidepressantPiperazine derivativesIncreased serotonin receptor affinity
AnticancerPyrrolo[3,2-d]pyrimidine analogsInduced apoptosis in cancer cells
AntiviralInfluenza polymerase inhibitorsReduced viral replication

Analyse Chemischer Reaktionen

Thioether Reactivity

The thioether (-S-CH2-) group is a key reactive site. Based on similar thioether-containing compounds , the following transformations are plausible:

Reaction Type Conditions/Reagents Expected Product
OxidationH₂O₂, mCPBA, or NaIO₄Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives
Nucleophilic SubstitutionAlkyl halides or strong electrophilesReplacement of the thioether with new groups
CleavageRaney Ni or LiAlH₄Desulfurization to form a methylene group

For example, oxidation with mCPBA (meta-chloroperbenzoic acid) would likely convert the thioether to a sulfone , altering electronic properties and potential biological interactions.

Piperazine Ring Modifications

The 4-(2-fluorophenyl)piperazine moiety is susceptible to alkylation, acylation, and aromatic substitution :

Reaction Type Conditions/Reagents Expected Product
AlkylationAlkyl halides, NaH/DMFN-alkylated piperazine derivatives
AcylationAcetyl chloride, baseN-acylated piperazine analogs
Electrophilic SubstitutionHNO₃/H₂SO₄ (nitration)Nitrated fluorophenyl ring (meta-directing due to -F)

The fluorine atom on the phenyl ring directs electrophilic attacks to the meta position , though its strong electron-withdrawing nature may reduce reactivity.

Pyrrolo-Pyrimidine Core Reactivity

The fused pyrrolo[3,2-d]pyrimidine system can undergo ring-opening, substitution, or functionalization :

Reaction Type Conditions/Reagents Expected Product
Acid/Base HydrolysisHCl/NaOH under refluxRing-opened products (e.g., amino-pyrimidines)
Electrophilic Aromatic SubstitutionBr₂/FeBr₃ (bromination)Halogenated derivatives at activated positions
Cross-CouplingPd catalysts (Suzuki, Buchwald-Hartwig)Introduction of aryl/alkyl groups

The isopropyl group at position 3 may sterically hinder reactions at adjacent sites, while the phenyl group at position 7 could participate in π-stacking or further functionalization .

Comparative Reactivity with Structural Analogs

Data from structurally related compounds highlight trends :

Analog Structure Key Reaction Observed Reference
Thieno[3,2-d]pyrimidin-4-one derivativesSulfur oxidation to sulfones
Piperazine-acetamide hybridsN-acylation with chloroformates
Pyrrolo-pyrimidine analogsRing bromination at C5 position

These analogs suggest that the target compound’s thioether and piperazine groups are more reactive than its pyrrolo-pyrimidine core under standard conditions.

Synthetic Challenges and Stability

  • Acid Sensitivity : The enamine linkage in the pyrrolo-pyrimidine core may hydrolyze under strongly acidic conditions.

  • Thermal Stability : Decomposition above 200°C is likely due to the thioether and fluorophenyl groups .

  • Photoreactivity : The conjugated system may undergo [2+2] cycloaddition under UV light, requiring inert storage conditions .

Unresolved Questions and Research Gaps

While reactivity can be extrapolated from analogs, experimental validation is needed for:

  • Regioselectivity in electrophilic substitutions on the pyrrolo-pyrimidine ring.

  • Catalytic cross-coupling efficiency at sterically hindered positions.

  • Impact of the isopropyl group on reaction kinetics.

This compound’s multifunctional design offers broad synthetic utility but necessitates tailored reaction optimization to avoid side reactions or decomposition.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

  • The target compound uniquely combines a 2-fluorophenylpiperazine group (enhancing lipophilicity and receptor selectivity) with a thioether-acetyl linker , which may improve metabolic stability compared to ether or ester linkages in analogues like those in .
Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from analogues:

  • Antimicrobial Activity : Pyrazolo[3,4-d]pyrimidin-4(5H)-ones with electron-withdrawing groups (e.g., nitro) showed potent antimicrobial effects . The 2-fluorophenyl group in the target compound may similarly enhance activity via hydrophobic interactions.
  • Anticancer Potential: Pyrrolo[3,2-d]pyrimidines are under investigation as kinase inhibitors (e.g., Tango Therapeutics’ patents ). The thioether linkage in the target compound could modulate solubility and bioavailability compared to oxygen-linked derivatives.
  • Physicochemical Metrics: LogP: Estimated higher than CAS 1226429-03-3 (LogP ~3.5) due to the fluorophenyl group . H-bond acceptors/donors: 4 acceptors (similar to ) and 1 donor (pyrrolopyrimidinone NH), suggesting moderate membrane permeability.

Q & A

Q. Critical conditions :

  • Moisture-sensitive steps require inert gas (N₂/Ar) to prevent hydrolysis.
  • Temperature control (±2°C) during exothermic steps to avoid side reactions.

How can researchers validate the structural integrity of this compound post-synthesis?

Q. Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve stereochemistry and confirm bond angles/distances (see Table 1) .
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., piperazine protons at δ 2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Q. Table 1. Crystallographic parameters for structural validation (from )

ParameterValue
Crystal systemTriclinic
Space groupP1
a, b, c (Å)8.9168, 10.7106, 13.5147
α, β, γ (°)73.489, 71.309, 83.486
R factor0.036

What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition : Test against phosphodiesterases (PDEs) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .
  • Solubility assessment : Shake-flask method in PBS (pH 7.4) with HPLC quantification .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to optimize receptor affinity?

Q. Strategies :

  • Substituent variation : Synthesize derivatives with modified fluorophenyl (e.g., chloro, methoxy) or isopropyl groups .
  • In vitro binding assays : Radioligand displacement (e.g., [³H]raclopride for dopamine D2/D3 receptors) .
  • Computational docking : Use SC-XRD data (Table 1) for molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses .

Q. Key metrics :

  • Compare EC₅₀ values across derivatives.
  • Correlate logP (from computational tools like MarvinSketch) with membrane permeability .

How should researchers address discrepancies in reported biological activity data?

Q. Validation steps :

  • Standardize assay conditions : Use pharmacopeial buffers (e.g., pH 6.5 ammonium acetate buffer ) and reference controls.
  • Orthogonal assays : Confirm PDE inhibition via both fluorescence and radiometric methods .
  • Statistical rigor : Apply ANOVA to data from ≥4 replicates (split-plot design ).

What analytical methods ensure purity and impurity profiling?

  • HPLC-UV/Vis : Use C18 columns (gradient: 0.1% TFA in H₂O/MeCN) to detect impurities <0.1% .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed thioether) using Q-TOF instrumentation .
  • Reference standards : Compare retention times with certified impurities (e.g., MM0421.02 ).

What experimental designs are optimal for pharmacokinetic (PK) studies?

  • In vitro microsomal stability : Incubate with liver microsomes (NADPH regeneration system) to calculate t₁/₂ .
  • Plasma protein binding : Equilibrium dialysis (4-hour, 37°C) to determine free fraction .
  • In vivo PK : Administer IV/PO in rodents (n=6), collect plasma samples over 24h for LC-MS analysis .

How can computational modeling predict target interactions?

  • Molecular docking : Use crystal structure (PDB from ) to simulate binding to PDE5 or serotonin receptors.
  • QSAR models : Train on derivatives’ electronic descriptors (e.g., HOMO/LUMO from Gaussian calculations) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.